molecular formula C25H17F3N2O6 B5126711 3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid

3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B5126711
M. Wt: 498.4 g/mol
InChI Key: IRHKZHZNAYUQPF-UYRXBGFRSA-N
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Description

3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring, a pyrazole ring, and various functional groups, makes it a subject of interest in chemical and pharmaceutical research.

Properties

IUPAC Name

3-[5-[(Z)-[1-(4-ethoxycarbonylphenyl)-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N2O6/c1-2-35-24(34)14-6-8-17(9-7-14)30-22(31)19(21(29-30)25(26,27)28)13-18-10-11-20(36-18)15-4-3-5-16(12-15)23(32)33/h3-13H,2H2,1H3,(H,32,33)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHKZHZNAYUQPF-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid involves multiple steps, including the formation of the benzofuran and pyrazole rings. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . The pyrazole ring can be synthesized using various methods, including the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrazole ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-[(Z)-{1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoic acid involves its interaction with various molecular targets and pathways. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The pyrazole ring can inhibit enzymes involved in bacterial and viral replication, contributing to its antibacterial and anti-viral activities. Additionally, the compound’s anti-oxidative properties may be due to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

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